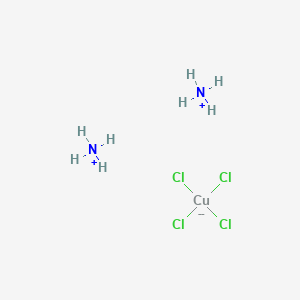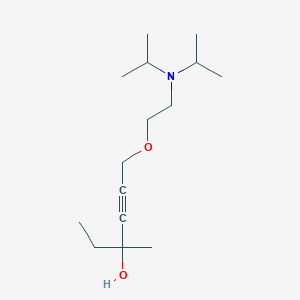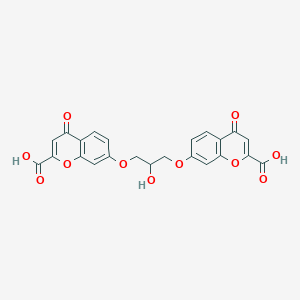
Ammonium cupric chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium cupric chloride is a chemical compound that is widely used in scientific research. It is a combination of ammonium chloride and copper chloride, which is commonly referred to as a double salt. Ammonium cupric chloride is a white crystalline powder that is soluble in water. This compound has several applications in various fields of research, including biochemistry, physiology, and pharmacology.
Mécanisme D'action
The mechanism of action of ammonium cupric chloride is not fully understood. However, it is known that copper ions play a crucial role in enzyme activity. Copper ions bind to the active site of enzymes, which enhances their activity. Ammonium cupric chloride is also known to have antimicrobial properties. It is believed that copper ions disrupt the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Ammonium cupric chloride has several biochemical and physiological effects. It is known to enhance the activity of enzymes that require copper ions as a cofactor. It is also known to have antimicrobial properties, which makes it useful in the treatment of infections. However, excessive exposure to copper ions can be toxic. It can lead to liver damage, kidney damage, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium cupric chloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, it has some limitations. It can be toxic at high concentrations, which makes it difficult to use in some experiments. It is also not suitable for experiments that require strict control of copper ion concentration.
Orientations Futures
There are several future directions for research on ammonium cupric chloride. One area of research is the development of new synthetic methods that produce high-purity compounds. Another area of research is the study of the mechanisms of action of ammonium cupric chloride. This could lead to the development of new drugs that target enzymes that require copper ions as a cofactor. Finally, research could be conducted on the use of ammonium cupric chloride in the treatment of infections. This could lead to the development of new antimicrobial agents that are more effective than current treatments.
Méthodes De Synthèse
Ammonium cupric chloride can be synthesized by mixing ammonium chloride and copper chloride in the presence of water. The reaction between these two compounds produces ammonium cupric chloride, which can be isolated by filtration and drying. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
Ammonium cupric chloride has several applications in scientific research. It is commonly used as a reagent in various chemical reactions. It is also used as a catalyst in organic reactions. In biochemistry, ammonium cupric chloride is used to study the effects of copper on enzyme activity. It is also used to determine the copper content in biological samples.
Propriétés
Numéro CAS |
15610-76-1 |
|---|---|
Nom du produit |
Ammonium cupric chloride |
Formule moléculaire |
Cl4CuH8N2 |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
diazanium;tetrachlorocopper(2-) |
InChI |
InChI=1S/4ClH.Cu.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
Clé InChI |
ZGSRGICQFXEMGO-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].Cl[Cu-2](Cl)(Cl)Cl |
SMILES canonique |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Autres numéros CAS |
15610-76-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)








